molecular formula C7H12N4 B1439270 [(4-Hydrazinylphenyl)methyl]hydrazine CAS No. 500995-45-9

[(4-Hydrazinylphenyl)methyl]hydrazine

Cat. No.: B1439270
CAS No.: 500995-45-9
M. Wt: 152.2 g/mol
InChI Key: AJCWMEFVXNSVEV-UHFFFAOYSA-N
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Description

[(4-Hydrazinylphenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . It is characterized by the presence of two hydrazine groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

[4-(hydrazinylmethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-10-5-6-1-3-7(11-9)4-2-6/h1-4,10-11H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCWMEFVXNSVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Hydrazinylphenyl)methyl]hydrazine typically involves the reaction of 4-nitrobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydrazine derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Hydrazinylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted hydrazine derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that hydrazine derivatives, including [(4-Hydrazinylphenyl)methyl]hydrazine, exhibit significant anticancer properties. The compound acts by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that modifications to the hydrazine structure can enhance its efficacy against various cancer cell lines, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties
Hydrazine compounds are known for their antimicrobial activity. This compound has been investigated for its potential to combat bacterial and fungal infections. The compound's ability to disrupt microbial cell membranes and inhibit growth has been documented in laboratory studies, suggesting its viability as a new antimicrobial agent .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a curing agent in the synthesis of polymeric materials. Its hydrazine functional groups facilitate cross-linking reactions, which enhance the thermal and mechanical properties of polymers. This application is particularly relevant in the production of high-performance coatings and adhesives .

Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to react with different electrophiles, leading to the formation of complex structures that are valuable in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize pyrazoles and triazoles, which are important scaffolds in drug discovery .

Chemical Intermediate

Synthesis of Fine Chemicals
this compound is employed as an intermediate in the production of fine chemicals. Its reactivity allows it to participate in condensation reactions with aldehydes and ketones to form more complex molecules. This application is crucial in the pharmaceutical industry for developing novel compounds with desired biological activities .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation with IC50 values lower than standard chemotherapeutics .
Antimicrobial Efficacy ResearchMedicinal ChemistryShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for development into a new antimicrobial agent .
Polymer Curing Agent ExperimentMaterial ScienceEnhanced mechanical properties of epoxy resins when used as a curing agent; improved thermal stability observed .
Synthesis of HeterocyclesChemical IntermediateSuccessfully synthesized various pyrazole derivatives using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of [(4-Hydrazinylphenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(4-Hydrazinylphenyl)methyl]hydrazine include:

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    Benzylhydrazine: Another hydrazine derivative with a benzyl group instead of a phenyl group.

    4-Nitrophenylhydrazine: A nitro-substituted hydrazine derivative.

Uniqueness

This compound is unique due to the presence of two hydrazine groups attached to a phenyl ring, which enhances its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .

Biological Activity

[(4-Hydrazinylphenyl)methyl]hydrazine, a hydrazine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C8_{8}H12_{12}N4_{4}
  • Molar Mass : 168.21 g/mol
  • Structure : The compound features a hydrazine functional group attached to a phenyl ring, which is crucial for its biological activity.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted the effectiveness of hydrazone derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives demonstrated significant inhibitory effects comparable to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
4-fluorobenzoic acid[(5-nitro-2-furyl)methylene]hydrazideS. aureus2.5
N-(4-chlorobenzyl)-N'-(benzoylhydrazine)E. coli5.0
This compoundPseudomonas aeruginosaTBD

Anticancer Activity

Recent research has indicated that hydrazine derivatives possess significant anticancer properties. For instance, a related compound, 4-hydrazinylphenyl benzenesulfonate, exhibited potent anti-breast cancer activity with an IC50_{50} value of 0.00246 µg/mL against the MCF-7 cell line . This suggests that similar compounds may also exhibit comparable effects.

Case Study: Anticancer Research

In a study conducted by Prasetiawati et al., the synthesis of 4-hydrazinylphenyl benzenesulfonate was performed through reduction and diazotization methods. The compound was characterized using various spectroscopic techniques (FTIR, NMR) and showed remarkable cytotoxicity against breast cancer cells .

Table 2: Anticancer Activity of Hydrazine Derivatives

Compound NameCancer Cell LineIC50_{50} (µg/mL)Reference
4-hydrazinylphenyl benzenesulfonateMCF-70.00246
Novel hydrazone derivativeDrug-resistant pancreatic carcinoma cellsTBD

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the hydrazine group allows for potential redox reactions that can induce oxidative stress in cancer cells or inhibit bacterial growth by disrupting their metabolic processes.

Toxicological Considerations

While hydrazine derivatives show promise in therapeutic applications, they also pose toxicity risks. Studies have indicated that exposure to hydrazines can lead to adverse effects such as genotoxicity and hematological changes . It is crucial to evaluate the safety profiles of these compounds through rigorous toxicological assessments before clinical application.

Q & A

Basic Questions

Q. What are the standard analytical methods for quantifying [(4-Hydrazinylphenyl)methyl]hydrazine in synthetic mixtures?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate with a phenylhydrazine hydrochloride standard in 0.1 M HCl. For spectrophotometry, employ phosphomolybdic acid (PMA) to form a colored complex, measuring absorbance at 660 nm .
  • Critical Parameters : Maintain pH < 2 during sample preparation to prevent decomposition. Validate recovery rates (typically 95–102%) using spiked matrices .

Q. How is this compound synthesized from aniline derivatives?

  • Procedure :

Diazotization : Treat aniline with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

Reduction : React the diazonium salt with SnCl₂/HCl to yield phenylhydrazine hydrochloride.

Neutralization : Treat with NaOH to isolate free phenylhydrazine.

  • Key Notes : Monitor reaction temperature to avoid byproducts (e.g., diazoaminobenzene) .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Store in amber bottles under inert gas (N₂/Ar) at 4°C.
  • Toxicity : LD₅₀ (oral, rats) = 80–100 mg/kg. Avoid inhalation; methyl hydrazine derivatives are carcinogenic (EPA Category B2) .

Advanced Questions

Q. How can computational models predict the reactivity of this compound in graphene oxide reduction?

  • Approach : Use density functional theory (DFT, e.g., M05-2X/6-31G(d)) to simulate hydrazine-mediated deoxygenation. Focus on epoxide group reduction kinetics and thermodynamic favorability.
  • Insight : Interior aromatic domain epoxides are reduced faster than edge-bound groups due to steric hindrance .

Q. How to resolve contradictions in spectral data when characterizing hydrazone derivatives?

  • Strategy : Cross-validate using:

  • IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=N peaks (1600–1650 cm⁻¹).
  • XRD : Compare unit cell parameters with Cambridge Structural Database entries.
  • NMR : Check for splitting patterns indicative of E/Z isomerism in hydrazones .

Q. What experimental design optimizes this compound’s anti-tubercular activity in quinoxaline derivatives?

  • Design :

Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance bioactivity.

Biological Assay : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL).

SAR Analysis : Correlate substituent effects with LogP and topological polar surface area (TPSA) .

Key Recommendations

  • Experimental Optimization : Vary solvent polarity (e.g., ethanol vs. DMF) to control hydrazone crystallization rates .
  • Data Validation : Use tandem MS/MS to distinguish isobaric hydrazine derivatives in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.